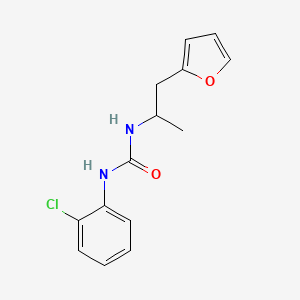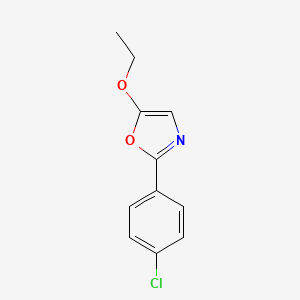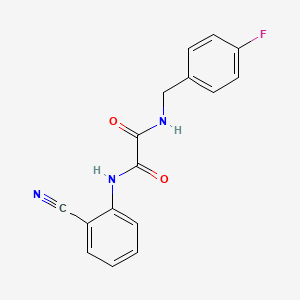
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs, such as piperazine-2,5-diones, have been synthesized and studied, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related piperazine-2,5-diones has been reported with moderate yields. For example, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a 23% yield . This suggests that the synthesis of complex piperazine derivatives can be challenging and may require optimization to improve yields. The synthesis of other related compounds, such as 1-acyl-3-(ferrocenylmethylidene)-piperazine-2,5-diones, has been achieved with higher yields ranging from 69-79% . These studies indicate that the synthesis of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione would likely involve multiple steps and careful selection of reaction conditions to achieve a satisfactory yield.
Molecular Structure Analysis
The molecular structure of piperazine-2,5-dione derivatives has been elucidated using single-crystal X-ray analysis, revealing polymorphic crystalline forms with different hydrogen-bonding networks . This implies that the target compound may also exhibit polymorphism and form various crystalline structures depending on the crystallization conditions. The presence of the isoxazole and oxazolidine rings in the compound suggests additional complexity in the molecular conformation and potential for diverse intermolecular interactions.
Chemical Reactions Analysis
Piperazine-2,5-dione derivatives have been shown to undergo various chemical reactions. For instance, the reaction with ferrocenecarbaldehyde led to the formation of compounds with conjugated ferrocenylmethylidene, azlactone, and oxazole units . The azlactone ring in these compounds could be opened with hydrazine, yielding acyl hydrazides. This indicates that the compound of interest may also participate in a range of chemical reactions, potentially leading to the formation of novel structures and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-2,5-dione derivatives have been studied using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . These techniques provided insights into the solution aggregation behavior of the compounds and allowed for the determination of association constants. The study of related polyureas derived from triazolidine-diones under microwave irradiation revealed rapid polycondensation reactions and resulted in materials with inherent viscosities ranging from 0.07-0.17 dL/g . These findings suggest that the compound of interest may also display unique physical properties and reactivity under different conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Research on compounds related to 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione has predominantly focused on their synthesis, structural analysis, and applications in various biological activities. For instance, the tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide has been developed for synthesizing oxazolidine-2,4-diones, highlighting a novel and efficient method for generating biologically significant compounds under mild, transition-metal-free conditions (Zhang et al., 2015).
Biological Activity
Compounds within this chemical family, such as oxazolidine-2,4-diones, have been explored for their potential biological activities. Notably, certain derivatives have shown antimicrobial activities, offering new avenues for drug discovery. For example, some newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones were tested for in vitro antibacterial and antifungal activities, with promising results against specific strains of bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2010).
Antioxidant Properties
Furthermore, the antioxidant evaluation of certain pyrazolopyridine derivatives, including those structurally related to 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, has revealed that some compounds exhibit significant antioxidant properties. These findings suggest their potential utility in mitigating oxidative stress-related conditions, offering insights into their pharmacological applications (Gouda, 2012).
Mechanistic Insights and Chemical Transformations
The study of the photochemistry of related isoxazoles, such as 3,5-dimethylisoxazole, has provided valuable mechanistic insights, capturing elusive intermediates like nitrile ylides in isoxazole-oxazole photoisomerization processes. This research not only advances the understanding of photochemical reactions but also opens up new possibilities for synthetic applications of these compounds in various fields, including materials science and pharmaceutical development (Nunes et al., 2013).
Wirkmechanismus
Target of Action
A related compound, ddt26, has been found to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.
Mode of Action
It can be inferred from the related compound ddt26 that it may interact with its target, brd4, throughhydrogen bonding . This interaction could lead to changes in the function of BRD4, potentially affecting gene expression and cell growth.
Result of Action
Based on the related compound ddt26, it can be inferred that the compound may havesignificant anti-proliferative activity . This suggests that the compound could potentially inhibit cell growth, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-12(9(2)22-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFYYKKGDLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)